molecular formula C22H24N2O3S2 B15039951 pentyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

pentyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B15039951
M. Wt: 428.6 g/mol
InChI Key: KCUSVOCPZVULKT-UHFFFAOYSA-N
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Description

PENTYL 2-[(4-OXO-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a cyclopenta-thieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 2-[(4-OXO-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multiple steps. The starting materials often include cyclopentane derivatives and thiophene compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

PENTYL 2-[(4-OXO-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

PENTYL 2-[(4-OXO-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which PENTYL 2-[(4-OXO-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PENTYL 2-[(4-OXO-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE is unique due to its specific pentyl ester group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

Molecular Formula

C22H24N2O3S2

Molecular Weight

428.6 g/mol

IUPAC Name

pentyl 2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate

InChI

InChI=1S/C22H24N2O3S2/c1-2-3-7-13-27-18(25)14-28-22-23-20-19(16-11-8-12-17(16)29-20)21(26)24(22)15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-14H2,1H3

InChI Key

KCUSVOCPZVULKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

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